Texas Red (sulforhodamine 101 sulfonyl chloride) is a widely utilized long-wavelength, amine-reactive rhodamine derivative procured for bioconjugation and fluorescent labeling. Exhibiting an excitation maximum of ~595 nm and an emission maximum of ~615 nm, it reacts rapidly with primary amines to form highly stable sulfonamide bonds . In industrial and laboratory settings, it is primarily selected over standard rhodamines for its higher quantum yield, enhanced photostability, and red-shifted spectrum, which reduces background autofluorescence in complex biological assays. For procurement teams, specifying the exact sulfonyl chloride form (CAS 82354-19-6) is critical, as the free acid variant (sulforhodamine 101) lacks the necessary reactivity for covalent protein modification.
Substituting Texas Red with generic rhodamine derivatives like TRITC (tetramethylrhodamine isothiocyanate) or its free acid form (sulforhodamine 101) critically compromises assay performance and manufacturability. While TRITC is a common amine-reactive alternative, its unreacted byproducts are highly hydrophobic, leading to persistent non-specific binding and elevated background noise that requires stringent, multi-step purification. Conversely, the unreacted sulfonyl chloride of Texas Red hydrolyzes into extremely water-soluble sulforhodamine 101, which is efficiently removed via standard single-step desalting or dialysis. Furthermore, attempting to substitute Texas Red with its cheaper free acid analog results in a complete failure of covalent conjugation, as the free acid lacks the reactive electrophile required to form stable sulfonamide linkages with target proteins.
During protein labeling, excess reactive dye must be removed to prevent background fluorescence. Texas Red sulfonyl chloride hydrolyzes into sulforhodamine 101, which is highly water-soluble and easily separated from labeled proteins. In contrast, TRITC leaves hydrophobic byproducts that tend to aggregate and stick to the protein conjugate, requiring more complex purification steps .
| Evidence Dimension | Byproduct hydrophobicity and removal efficiency |
| Target Compound Data | Hydrolyzes to extremely water-soluble sulforhodamine 101; cleared via simple desalting. |
| Comparator Or Baseline | TRITC (generates hydrophobic byproducts that adhere to proteins). |
| Quantified Difference | Texas Red enables single-step byproduct removal, significantly lowering non-specific background fluorescence compared to TRITC. |
| Conditions | Standard protein conjugation in pH 9-10 buffers followed by gel filtration/dialysis. |
Simplifies downstream purification workflows and reduces batch-to-batch background variability for commercial conjugate manufacturers.
Texas Red sulfonyl chloride is highly reactive but exhibits rapid hydrolysis in aqueous environments. At pH 8.3 and room temperature, dilute solutions of the compound are completely hydrolyzed within 2–3 minutes . This is significantly faster than the hydrolysis rates of succinimidyl ester (NHS) alternatives, which can remain active for hours. Consequently, Texas Red conjugation protocols strictly require low-temperature (4°C) execution to maintain labeling efficiency.
| Evidence Dimension | Aqueous hydrolysis half-life |
| Target Compound Data | Complete hydrolysis within 2-3 minutes. |
| Comparator Or Baseline | Succinimidyl esters (e.g., Texas Red-X SE), which remain reactive for hours. |
| Quantified Difference | Orders of magnitude faster hydrolysis for the sulfonyl chloride, necessitating immediate use and cold-temperature processing. |
| Conditions | Aqueous buffer at pH 8.3, room temperature (25°C). |
Procurement and manufacturing teams must ensure strict cold-chain storage (-20°C) and tight temporal/temperature controls during the labeling reaction to prevent total loss of the reactive reagent.
Texas Red provides a distinct spectral advantage over traditional rhodamines by offering longer wavelength excitation and emission maxima (~596/615 nm) compared to TRITC (~550/570 nm) . This ~45 nm red-shift moves the emission further away from the green spectrum, minimizing spectral overlap when multiplexed with FITC or Alexa Fluor 488, and reducing interference from cellular autofluorescence .
| Evidence Dimension | Emission wavelength maximum |
| Target Compound Data | ~615 nm |
| Comparator Or Baseline | TRITC (~570 nm) |
| Quantified Difference | ~45 nm red-shift in emission maximum. |
| Conditions | Physiological buffers in standard fluorescence microscopy or flow cytometry. |
Allows buyers to upgrade legacy FITC/TRITC dual-labeling panels to FITC/Texas Red, achieving superior color separation and reduced compensation requirements.
While Texas Red is highly effective for standard labeling, its relative hydrophobicity limits the maximum Degree of Substitution (DOS) achievable before protein precipitation occurs. When compared to highly polar alternatives like Alexa Fluor 594, Texas Red induces aggregation at lower fluorophore-to-protein ratios . Therefore, Texas Red is the cost-effective choice for low-to-medium DOS applications, while Alexa Fluor 594 is required for ultra-high DOS formulations.
| Evidence Dimension | Maximum Degree of Substitution (DOS) without precipitation |
| Target Compound Data | Lower maximum DOS due to hydrophobicity-induced aggregation. |
| Comparator Or Baseline | Alexa Fluor 594 (supports high DOS without causing protein precipitation). |
| Quantified Difference | Alexa Fluor 594 achieves higher fluorescence output per protein at high labeling densities, whereas Texas Red is limited to lower labeling ratios. |
| Conditions | High-density protein labeling in aqueous buffers. |
Guides material selection; buyers formulating heavily labeled probes must avoid Texas Red to prevent yield loss, reserving it for standard, cost-sensitive assays.
Directly downstream of its efficient byproduct clearance profile, Texas Red is highly suited for manufacturing secondary antibodies where standard desalting is the preferred purification method. Its ability to hydrolyze into water-soluble sulforhodamine 101 ensures low background noise without requiring complex chromatography .
Leveraging its ~45 nm red-shifted emission compared to TRITC, Texas Red is a highly effective alternative for dual-labeling assays alongside FITC or Alexa Fluor 488. It provides distinct spectral separation, minimizing the need for complex compensation matrices in flow cytometry.
Due to the high reactivity of the sulfonyl chloride group, Texas Red is highly effective for labeling amine-modified oligonucleotides and peptides. However, because of its rapid aqueous hydrolysis (2-3 minutes at pH 8.3), these reactions must be strictly controlled at low temperatures (4°C) to ensure high coupling yields .